molecular formula C10H6FNO3 B1269469 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid CAS No. 33282-24-5

5-(4-Fluorophenyl)isoxazole-3-carboxylic acid

货号: B1269469
CAS 编号: 33282-24-5
分子量: 207.16 g/mol
InChI 键: OFWUBERMKPVMCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Fluorophenyl)isoxazole-3-carboxylic acid (CAS RN: 33282-24-5) is a fluorinated isoxazole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . With a molecular formula of C10H6FNO3 and a molecular weight of 207.16 g/mol, this compound is of particular interest in the development of kinase inhibitors . Scientific studies have identified closely related 3,4-diaryl-isoxazole structures as potent and selective nanomolar inhibitors of protein kinase CK1δ, an enzyme implicated in various diseases, including cancers and neurodegenerative disorders . In such inhibitors, the pharmacophore typically involves the isoxazole core and its substituents occupying key regions of the enzyme's ATP-binding site, with the p-fluorophenyl moiety often positioned in a hydrophobic pocket . This compound is supplied as a white to light yellow crystalline powder . It is air and heat sensitive and should be stored sealed in a dry environment, under inert gas, and at refrigerated temperatures (0-10°C) to maintain stability . As a versatile heterocyclic building block, it is intended for use in chemical synthesis and research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWUBERMKPVMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33282-24-5
Record name 5-(4-Fluorophenyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33282-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

科学研究应用

Pharmaceutical Development

The compound serves as a vital intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance therapeutic efficacy. For instance, studies have shown that derivatives of this compound exhibit significant inhibition of leukotriene biosynthesis, which is crucial in inflammatory processes .

Anticancer Activity

Research indicates that 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid displays promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound has shown IC50 values lower than standard chemotherapeutics, suggesting its potential as an effective anticancer agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7<10
Similar Isoxazole DerivativeA549193.93
DoxorubicinMCF-715.0

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with bacterial enzymes, potentially leading to the development of new antibiotics .

Case Study 1: Inhibition of Leukotriene Biosynthesis

A study focused on the inhibition of leukotriene biosynthesis demonstrated that structural modifications to the isoxazole core could enhance biological activity. The presence of electron-withdrawing groups like fluorine significantly improved the efficacy of the compound in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy in Breast Cancer Models

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that derivatives of this compound induced apoptosis through caspase activation pathways. The compounds exhibited dose-dependent effects, indicating their potential as effective agents in breast cancer therapy .

作用机制

The mechanism of action of 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The isoxazole ring can interact with nucleophilic sites in proteins, potentially inhibiting their function and leading to therapeutic effects.

相似化合物的比较

  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
  • 3-(4-Bromophenyl)isoxazole-5-carboxylic acid

Comparison:

生物活性

5-(4-Fluorophenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities. Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen, and they have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.

  • Molecular Formula: C10H6FNO3
  • Molecular Weight: 201.16 g/mol
  • SMILES Notation: C1=CC=C(C(=C1)C(=O)O)C2=NOC(=C2)F

Anti-inflammatory Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anti-inflammatory activity. A study highlighted the compound's ability to inhibit leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP), demonstrating an IC50 value of 0.24μM0.24\,\mu M for inhibiting cellular 5-lipoxygenase product synthesis . This suggests potential as a lead compound for developing new anti-inflammatory drugs.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, compounds with similar structures have shown cytotoxic effects against several cancer cell lines. In one study, isoxazole derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7<10
Similar Isoxazole DerivativeA549193.93
DoxorubicinMCF-715.0

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies suggest that this compound can form hydrogen bonds with key amino acids in enzymes and receptors involved in inflammation and cancer progression .

Case Study 1: Inhibition of Leukotriene Biosynthesis

A detailed investigation into the inhibition of leukotriene biosynthesis by isoxazole derivatives revealed that structural modifications could enhance their efficacy. The study demonstrated that the presence of electron-withdrawing groups significantly improved biological activity, making it a promising candidate for further development in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy in Breast Cancer Models

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain isoxazole derivatives induced apoptosis through caspase activation pathways. The compounds exhibited dose-dependent effects, suggesting that they may serve as effective agents in breast cancer therapy .

准备方法

Cyclization via Condensation of 4-Fluorobenzaldehyde and Hydroxylamine Derivatives

A common synthetic approach to 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid involves the condensation of 4-fluorobenzaldehyde with hydroxylamine derivatives, followed by cyclization to form the isoxazole ring. This method typically proceeds through the formation of an oxime intermediate, which undergoes intramolecular cyclization to yield the isoxazole core bearing the 4-fluorophenyl substituent.

  • Key reagents: 4-fluorobenzaldehyde, hydroxylamine or hydroxylamine salts.
  • Reaction conditions: Often carried out under mild acidic or basic conditions to facilitate cyclization.
  • Advantages: Straightforward, uses commercially available starting materials, and allows for functional group tolerance.

Ester Hydrolysis Route from Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate

Another widely employed method involves the synthesis of the ethyl ester derivative, ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate , followed by hydrolysis to the corresponding acid.

  • Synthesis of ester: Typically prepared via cycloaddition reactions involving ethyl-2-chloro-2-(hydroxyimino)acetate and appropriate dipolarophiles under microwave or conventional heating conditions.
  • Hydrolysis conditions:
    • Acidic hydrolysis: Using 6M hydrochloric acid under reflux for 8–12 hours.
    • Basic hydrolysis: Using 10% sodium hydroxide in ethanol at 60°C for about 4 hours.
  • Yield: Acidic hydrolysis yields 75–82% of the acid product.
  • Advantages: Provides a high-purity product and is scalable for industrial applications.

Reduction and Oxidation Steps from Isoxazole-3-methanol Intermediates

The intermediate 5-(4-fluorophenyl)isoxazole-3-methanol can be synthesized from the ethyl ester by reduction, usually employing sodium tetrahydroborate in tetrahydrofuran/ethanol at 0°C for 4 hours, achieving yields around 85%. Subsequent oxidation of this alcohol intermediate can lead to aldehyde or acid derivatives, which can be further transformed into the target carboxylic acid.

Detailed Synthetic Route Example

Step Starting Material / Intermediate Reagents and Conditions Product Yield (%) Notes
1 4-Fluorobenzaldehyde + Hydroxylamine Condensation, cyclization under mild acidic/basic conditions 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (oxime intermediate) Not specified Forms isoxazole ring via cyclization
2 Ethyl-2-chloro-2-(hydroxyimino)acetate + dipolarophile Microwave-assisted cycloaddition Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate Not specified Efficient ester formation
3 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate Acidic hydrolysis (6M HCl, reflux 8–12 h) or Basic hydrolysis (10% NaOH, EtOH, 60°C, 4 h) This compound 75–82 High yield conversion to acid
4 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate Reduction with sodium tetrahydroborate (NaBH4) in THF/EtOH at 0°C, 4 h 5-(4-Fluorophenyl)isoxazole-3-methanol 85 Intermediate for further oxidation

Research Findings and Analysis

Reaction Selectivity and Regioselectivity

Studies on related isoxazole derivatives indicate that regioselectivity in the formation of 3,5-disubstituted isoxazoles is influenced by steric and electronic factors during cyclization. Quantum chemical calculations suggest that transition states leading to 3,5-disubstituted isoxazoles are favored due to minimized steric repulsion compared to alternative isomers.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Intermediates Reaction Conditions Yield (%) Comments
Condensation of 4-fluorobenzaldehyde + hydroxylamine 4-Fluorobenzaldehyde, hydroxylamine Mild acid/base, cyclization Not specified Direct ring formation
Cycloaddition to form ethyl ester Ethyl-2-chloro-2-(hydroxyimino)acetate + dipolarophile Microwave or conventional heating Not specified Efficient ester intermediate
Acidic or basic hydrolysis of ester Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate 6M HCl reflux 8–12 h or 10% NaOH, EtOH 60°C 4 h 75–82 High yield acid formation
Reduction to alcohol intermediate Ester + NaBH4 in THF/EtOH at 0°C 4 h reaction 85 Intermediate for further oxidation steps

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-fluorophenyl)isoxazole-3-carboxylic acid, and how can regioselectivity be controlled during cyclization?

  • Methodology : A common approach involves condensation of chalcone derivatives (prepared via aldol condensation) with diethyl oxalate to form 2,4-diketoesters. Cyclization with hydroxylamine hydrochloride under controlled pH (e.g., acetic acid/sodium acetate buffer, pH 4) ensures regioselectivity. The ethoxycarbonyl group enhances electrophilicity at the C2 position, favoring isoxazole formation at C5 .
  • Key Variables : Reaction temperature, solvent polarity, and pH significantly impact yield and selectivity. For fluorophenyl derivatives, electron-withdrawing substituents (e.g., -F) may require adjusted reaction times or catalysts.

Q. How can NMR and HRMS data be interpreted to confirm the structure of this compound derivatives?

  • NMR Analysis :

  • ¹H NMR : Look for aromatic protons (δ 7.1–8.2 ppm for fluorophenyl groups) and isoxazole protons (δ 6.0–8.2 ppm). Coupling patterns (e.g., doublets for para-substituted fluorophenyl) confirm substitution positions .
  • ¹³C NMR : Carboxylic acid carbonyls appear at δ 165–170 ppm, while isoxazole carbons range from δ 95–160 ppm .
    • HRMS : Exact mass calculations (e.g., C₁₃H₈FN₃O₄ [M + H]⁺ = 290.0499) validate molecular formula and isotopic purity .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Storage : Protect from light and moisture; store in airtight containers at 2–8°C. Avoid prolonged exposure to oxygen to prevent decarboxylation .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Thermal degradation occurs above 150°C, as indicated by boiling point analogs (e.g., 413°C for ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) influence biological activity in enzyme inhibition studies?

  • SAR Insights : Fluorine’s electronegativity enhances binding to polar enzyme pockets (e.g., bacterial serine acetyltransferase). In analogs like 5-(4-fluorophenyl) derivatives, the -F group increases metabolic stability compared to -Cl, as seen in IC₅₀ improvements (e.g., 22c in showed potent inhibition at µM levels) .
  • Experimental Design : Compare inhibition kinetics (Km/Vmax) of fluorinated vs. non-fluorinated derivatives using spectrophotometric assays.

Q. What strategies are effective in resolving polymorphic forms or salt derivatives of this compound for crystallography studies?

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., methanol/water mixtures) to isolate distinct forms. Mesylate or hydrochloride salts improve crystallinity, as demonstrated for morpholine-containing analogs .
  • X-ray Diffraction : Analyze unit cell parameters and hydrogen-bonding networks. For example, morpholine derivatives form stable hydrates via O–H···N interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., bacterial enzymes)?

  • Docking Protocols :

Generate 3D conformers using Gaussian or DFT calculations (B3LYP/6-31G* basis set).

Perform molecular docking (AutoDock Vina) against target enzymes (e.g., PDB: 3VLB for serine acetyltransferase).

Validate with MD simulations (GROMACS) to assess binding stability .

  • Key Metrics : Binding energy scores (< -7 kcal/mol) and residue interactions (e.g., hydrogen bonds with Arg106) correlate with experimental IC₅₀ values .

Q. What analytical challenges arise in quantifying trace impurities (e.g., decarboxylated byproducts) during HPLC analysis?

  • Method Development :

  • Column : C18 reverse-phase with 0.1% TFA in acetonitrile/water gradient.
  • Detection : UV at 254 nm (aromatic absorption) or MS/MS for low-abundance impurities .
    • Validation : Spike recovery tests (90–110%) and LOQ determination (< 0.1% w/w) ensure compliance with ICH guidelines .

Data Contradictions and Resolution

  • Synthetic Yields : reports 81% yield for fluorophenyl derivatives, while notes 60–75% for styryl analogs. This discrepancy may stem from substituent electronic effects or purification methods (e.g., recrystallization vs. column chromatography) .
  • Biological Activity : Fluorophenyl derivatives in show antibacterial adjuvancy, whereas chlorophenyl analogs ( ) prioritize anticancer research. Substituent polarity and target specificity likely drive these differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenyl)isoxazole-3-carboxylic acid
Reactant of Route 2
5-(4-Fluorophenyl)isoxazole-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。